molecular formula C15H21N B14373721 2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine CAS No. 89929-52-2

2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine

Cat. No.: B14373721
CAS No.: 89929-52-2
M. Wt: 215.33 g/mol
InChI Key: DDGSGRHBBPHPFH-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with four methyl groups and an imine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine typically involves the reaction of a suitable cyclopentanone derivative with aniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is then stabilized by the presence of the phenyl group. Common reagents used in this synthesis include aniline, cyclopentanone, and a suitable acid or base catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as those described for laboratory synthesis. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethylcyclopentanone: Lacks the imine group and phenyl ring, making it less reactive in certain types of reactions.

    N-Phenylcyclopentan-1-imine: Lacks the four methyl groups, which can affect its steric and electronic properties.

Uniqueness

2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine is unique due to the presence of both the imine group and the phenyl ring, along with the four methyl groups on the cyclopentane ring. This combination of structural features imparts distinct reactivity and stability, making it valuable in various applications .

Properties

CAS No.

89929-52-2

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-phenylcyclopentan-1-imine

InChI

InChI=1S/C15H21N/c1-14(2)10-11-15(3,4)13(14)16-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

InChI Key

DDGSGRHBBPHPFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=NC2=CC=CC=C2)(C)C)C

Origin of Product

United States

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